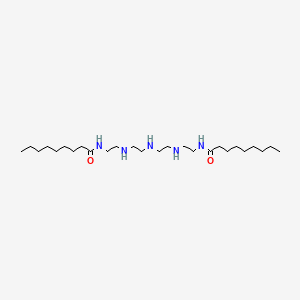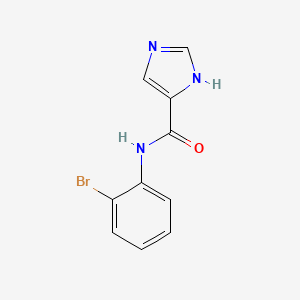
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is a complex organophosphorus compound It features a unique structure with a thietane ring, a phenylimino group, and a triphenylphosphanylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a [2+2] cycloaddition reaction involving a thioketone and an alkene.
Introduction of the Phenylimino Group: The phenylimino group can be introduced via a condensation reaction between aniline and a suitable carbonyl compound.
Attachment of the Triphenylphosphanylidene Moiety: The triphenylphosphanylidene group can be attached through a Wittig reaction involving triphenylphosphine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylimino and triphenylphosphanylidene groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in studying biological processes involving sulfur and phosphorus.
Industry
Materials Science:
Agriculture: Possible use in developing new agrochemicals.
Mécanisme D'action
The mechanism by which (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4Z)-4-(Phenylimino)-3-(triphenylphosphoranylidene)thietane-2-thione: Similar structure but different substituents.
(4Z)-4-(Phenylimino)-3-(triphenylphosphanylidene)thietane-2-one: Similar structure but with a different functional group.
Uniqueness
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is unique due to its combination of a thietane ring, phenylimino group, and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
65481-13-2 |
|---|---|
Formule moléculaire |
C27H20NPS2 |
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
4-phenylimino-3-(triphenyl-λ5-phosphanylidene)thietane-2-thione |
InChI |
InChI=1S/C27H20NPS2/c30-27-25(26(31-27)28-21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
NHGMXURFABUINB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=C2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)







![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)


